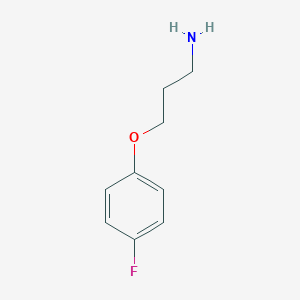

3-(4-Fluorophenoxy)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBPUVKKZJRDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554532 | |

| Record name | 3-(4-Fluorophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116753-54-9 | |

| Record name | 3-(4-Fluorophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenoxy)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for 3 4 Fluorophenoxy Propan 1 Amine and Its Analogues

Strategic Approaches to the Synthesis of 3-(4-Fluorophenoxy)propan-1-amine

The construction of the this compound scaffold relies on fundamental organic reactions tailored to create the characteristic aryloxypropylamine structure.

Esterification Reactions in Synthesis

While not a direct method for amine synthesis, esterification plays a crucial role in multi-step synthetic sequences leading to aryloxypropylamines. For instance, in the synthesis of related compounds, an alcohol can be converted to an ester using a carboxylic acid. This ester can then undergo further transformations, including reduction and substitution, to ultimately yield the desired amine. The Mitsunobu reaction, which forms an ester from an alcohol and a carboxylic acid, is a prime example of an esterification that proceeds with inversion of stereochemistry, a valuable feature in chiral synthesis. wikipedia.orgnih.govorganic-chemistry.org

Reactions Involving 3-aminopropanol and 4-fluorophenol (B42351)

The direct coupling of 3-aminopropanol with 4-fluorophenol presents a convergent approach to forming the ether linkage. This transformation typically requires activation of either the phenol (B47542) or the alcohol. Methods can include Williamson ether synthesis, where the phenoxide of 4-fluorophenol acts as a nucleophile to displace a leaving group on a derivatized 3-aminopropanol (e.g., 3-chloropropanamine). Conversely, activating the hydroxyl group of 3-aminopropanol to facilitate displacement by 4-fluorophenol is also a viable strategy, often employed in more advanced methods like the Mitsunobu reaction.

Mitsunobu Reaction Applications in Aryloxypropylamine Synthesis

The Mitsunobu reaction is a powerful and versatile method for forming carbon-oxygen bonds, particularly in the synthesis of aryloxypropylamines. wikipedia.orgnih.gov This reaction facilitates the condensation of an alcohol with a pronucleophile, such as a phenol, under mild conditions. nih.gov The process typically employs a phosphine, like triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, forming an oxyphosphonium salt which is an excellent leaving group. The phenoxide, generated from the phenol, then displaces this group in a classical Sₙ2 reaction. youtube.com A key advantage of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, which is highly valuable in asymmetric synthesis. organic-chemistry.org For sterically hindered alcohols, using a more acidic pronucleophile like 4-nitrobenzoic acid can significantly improve yields. orgsyn.org

Table 1: Key Reagents in the Mitsunobu Reaction

| Reagent Type | Example(s) | Function |

| Alcohol | Primary or Secondary Alcohol | Substrate to be functionalized |

| Pronucleophile | Phenol, Carboxylic Acid, Imide | Nucleophile that displaces the activated alcohol |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate and the alcohol |

| Azodicarboxylate | DEAD, DIAD | Oxidant that drives the reaction |

Preparation from 3-(4-fluorophenoxy)propan-1-ol (B1339691)

A common and efficient route to this compound involves a two-step process starting from the corresponding alcohol, 3-(4-fluorophenoxy)propan-1-ol.

Etherification : The initial step is the synthesis of the precursor alcohol. This is typically achieved via a Williamson ether synthesis, where 4-fluorophenol is deprotonated with a base (e.g., sodium hydride) to form the sodium phenoxide. This phenoxide then acts as a nucleophile, attacking a 3-halopropanol, such as 3-chloropropan-1-ol, to form 3-(4-fluorophenoxy)propan-1-ol.

Conversion of Alcohol to Amine : The hydroxyl group of 3-(4-fluorophenoxy)propan-1-ol is then converted into an amine. This can be accomplished through several methods:

Mesylation/Tosylation and Azide (B81097) Displacement : The alcohol is first converted to a better leaving group by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) to form a mesylate or tosylate, respectively. This is followed by nucleophilic substitution with sodium azide to yield an alkyl azide. Finally, reduction of the azide, commonly using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, produces the desired primary amine.

Mitsunobu Reaction : A variation of the Mitsunobu reaction can be used where a nitrogen nucleophile, such as phthalimide (B116566), is used. organic-chemistry.org Subsequent hydrolysis of the resulting N-substituted phthalimide (the Gabriel synthesis) liberates the primary amine. organic-chemistry.org

Derivatization and Analogue Synthesis of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules, including analogues of known drugs.

Synthesis of Novel Fluoxetine (B1211875) Analogues

This compound is structurally related to fluoxetine, a well-known pharmaceutical. nih.gov Researchers have utilized this and similar scaffolds to create novel fluoxetine analogues. nih.gov The synthesis of these analogues often involves N-alkylation or N-arylation of the primary amine group of this compound or a related precursor. For example, reacting the amine with a suitable electrophile, such as a substituted benzyl (B1604629) halide or an activated aromatic ring, can introduce new substituents. These modifications aim to explore the structure-activity relationship of the chemical scaffold. nih.gov In one study, novel analogues were synthesized and evaluated, leading to the identification of a racemic compound with significant activity. nih.gov Further investigation into its stereoisomers revealed that the S-enantiomer possessed potent activity, highlighting the importance of stereochemistry in the design of such compounds. nih.gov

Preparation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines utilizing this compound

The synthesis of 1,3,5-triazine (B166579) derivatives is a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to materials. Symmetrical 1,3,5-triazines can be prepared through the trimerization of nitriles like cyanogen (B1215507) chloride or cyanamide. wikipedia.org A common method for producing amine-substituted triazines, known as guanamines, involves the condensation of cyanoguanidine with a corresponding nitrile. wikipedia.org

While a specific documented synthesis of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines directly employing this compound is not prevalent in readily available literature, a plausible pathway can be extrapolated from established methods. The primary amine functionality of this compound allows it to act as a nucleophile in reactions to form the triazine core.

One potential synthetic route involves the reaction of this compound with a biguanide (B1667054) derivative in the presence of a suitable coupling agent or under conditions that promote cyclization. For instance, the reaction with dicyandiamide (B1669379) under appropriate conditions could lead to the formation of a substituted guanamine.

A more direct, albeit hypothetical, approach to 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines would involve a multi-component reaction. A general strategy for synthesizing 1,2-dihydro-1,3,5-triazine derivatives utilizes a Cu(II)-catalyzed C(sp3)–H activation of N,N-dimethylethanolamine with amidines. rsc.org Adapting this, one could envision a reaction between an appropriate aryl amidine, a source of two nitrogen atoms (like dicyandiamide or a related synthon), and this compound. The primary amine would serve as one of the key nitrogen contributors to the heterocyclic ring.

A general scheme for the synthesis of unsymmetrical 1,3,5-triazin-2-amines involves a three-component reaction of imidates, guanidines, and amides or aldehydes, mediated by a base such as cesium carbonate. organic-chemistry.org This highlights the versatility of multi-component strategies in constructing substituted triazines.

The following table outlines a hypothetical reaction scheme for the synthesis of a 6-substituted-1,6-dihydro-1,3,5-triazine-2,4-diamine derivative using this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | Dicyandiamide | Acid or Base catalyst | 1-(3-(4-Fluorophenoxy)propyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine |

| This compound | Arylbiguanide | Condensing agent | 6-Aryl-1-(3-(4-fluorophenoxy)propyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine |

It is important to note that reaction conditions such as solvent, temperature, and stoichiometry would need to be optimized to achieve the desired product in satisfactory yields.

Alkylation and Amine Coupling Strategies in Analogue Synthesis

The primary amine group of this compound serves as a versatile handle for introducing a wide array of substituents through alkylation and coupling reactions. These strategies are fundamental in generating analogues with diverse structural features and tailored properties.

Reductive Amination: A highly effective method for the mono-alkylation of primary amines is reductive amination. masterorganicchemistry.com This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com This method avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly useful due to their selectivity for imines over carbonyls. masterorganicchemistry.com More recently, biocatalytic approaches using reductive aminases (RedAms) have emerged as a green alternative for the synthesis of primary and secondary amines. researchgate.net

The versatility of this approach allows for the introduction of a wide range of alkyl and aryl-alkyl groups onto the nitrogen atom of this compound.

Table 1: Examples of Reductive Amination with this compound

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde | NaBH3CN | N-Methyl-3-(4-fluorophenoxy)propan-1-amine |

| Acetaldehyde | NaBH(OAc)3 | N-Ethyl-3-(4-fluorophenoxy)propan-1-amine |

| Acetone | NaBH3CN | N-Isopropyl-3-(4-fluorophenoxy)propan-1-amine |

| Benzaldehyde | NaBH(OAc)3 | N-Benzyl-3-(4-fluorophenoxy)propan-1-amine |

N-Alkylation: Direct N-alkylation with alkyl halides can also be employed, particularly when the formation of tertiary amines or quaternary ammonium (B1175870) salts is desired. The reaction conditions, such as the choice of base and solvent, can be tuned to favor mono- or di-alkylation. For instance, using a bulky base or a large excess of the primary amine can promote mono-alkylation.

Coupling Reactions: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, provide a powerful tool for forming C-N bonds. While typically used to couple amines with aryl halides, variations of this reaction can be adapted for the synthesis of complex amine derivatives.

Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound, possessing both an aromatic ring and a primary amine, makes it an attractive building block for the synthesis of complex, three-dimensional molecular architectures such as macrocycles and cryptands. These structures are of significant interest in supramolecular chemistry due to their ability to selectively bind ions and small molecules. cambridgescholars.comdu.ac.in

The general synthetic strategy for cryptands often involves a stepwise approach where macrocycles are first constructed from acyclic precursors, followed by the introduction of a third bridge. cambridgescholars.com Alternatively, one-step methods reacting diamines with dihalides or ditosylates have been developed to improve efficiency.

A plausible approach to incorporate the 3-(4-fluorophenoxy)propylamino moiety into a cryptand structure would involve its use as one of the bridging units. This could be achieved by first synthesizing a diamine precursor containing the 3-(4-fluorophenoxy)propyl group and then reacting it with a suitable di-electrophile, such as a di-acid chloride or a di-alkyl halide, under high-dilution conditions to favor intramolecular cyclization.

For example, this compound could be reacted with a molecule containing two electrophilic sites and another amine to form a macrocycle. This macrocycle, now containing a secondary amine derived from the initial primary amine, could then be further reacted with another di-electrophile to form the third bridge of the cryptand.

The synthesis of macrocycles can be achieved through various cyclization reactions, including macrolactamization, transition metal-catalyzed cross-coupling reactions, and ring-closing metathesis. nih.gov The primary amine of this compound can be readily converted into an amide, which can then participate in a macrolactamization reaction.

Table 2: Potential Strategies for Incorporating this compound into Complex Architectures

| Target Architecture | Synthetic Strategy | Key Intermediate |

| Cryptand | Stepwise synthesis | Macrocyclic diamine containing the 3-(4-fluorophenoxy)propylamino moiety |

| Macrocycle | Macrolactamization | ω-amino carboxylic acid derived from this compound |

| Macrocycle | Buchwald-Hartwig macrocyclization | A dihaloaryl compound and a diamine containing the 3-(4-fluorophenoxy)propylamino moiety |

The synthesis of such complex molecules requires careful planning of the synthetic route and optimization of reaction conditions to control regioselectivity and achieve good yields.

Synthesis of Aryloxy Propylamine (B44156) Derivatives for Dual Targeting Ligands

The aryloxy propylamine scaffold is a well-established pharmacophore found in a number of biologically active compounds, including antidepressants that act as dual serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake inhibitors. nih.govmdpi.com The structural features of this compound make it an excellent starting point for the synthesis of analogues designed to target multiple biological entities.

The synthesis of such dual-targeting ligands typically involves the modification of the terminal amine group of the aryloxy propylamine core. For example, a series of 3-(1H-indol-1-yl)-3-arylpropan-1-amines were developed as dual-acting norepinephrine and serotonin reuptake inhibitors, demonstrating the potential of modifying the propylamine backbone. nih.gov

In another study, a series of arylamidine derivatives were designed and synthesized as dual 5-HT/NE reuptake inhibitors. mdpi.comresearchgate.net The synthesis involved the reaction of an aromatic acid with various aromatic methylamines to form a substituted amide, which was then converted to an acyl chloride and subsequently to the final arylamidine. mdpi.com A similar strategy could be employed starting from a carboxylic acid derivative of the 4-fluorophenoxy moiety, followed by coupling with an appropriate amine and subsequent functional group transformations.

The synthesis of aryloxy propylamine derivatives as antiarrhythmic agents has also been reported. nih.gov In this work, N-heteroaralkyl-substituted 1-(aryloxy)-2-propanolamine and related propylamine derivatives were prepared and evaluated. nih.gov The synthetic routes involved the reaction of an aryloxy epoxide with an appropriate amine or the alkylation of an amine with an aryloxypropyl halide.

A general synthetic approach for preparing 3-aryloxy-1-propylamine derivatives as HIV-1 Tat/PCAF BRD inhibitors involved the reaction of a substituted phenol with 1,3-dibromopropane, followed by treatment with potassium phthalimide and subsequent hydrazinolysis to liberate the primary amine. researchgate.net This primary amine can then be further functionalized.

Table 3: Examples of Synthetic Strategies for Aryloxy Propylamine-Based Dual Targeting Ligands

| Target | Synthetic Approach | Key Reaction | Reference |

| Dual 5-HT/NE Reuptake Inhibitors | Modification of the propylamine backbone | Reductive amination, N-alkylation | nih.gov |

| Dual 5-HT/NE Reuptake Inhibitors | Synthesis of arylamidine derivatives | Amide coupling, chlorination, amination | mdpi.com |

| Class III Antiarrhythmic Agents | N-alkylation of propylamine analogues | Reaction with heteroaralkyl halides | nih.gov |

| HIV-1 Tat/PCAF BRD Inhibitors | Functionalization of the primary amine | Phthalimide synthesis followed by hydrazinolysis and further modification | researchgate.net |

These examples underscore the utility of the aryloxy propylamine scaffold, and by extension this compound, as a versatile platform for the development of novel dual-targeting ligands through various synthetic transformations.

Role As a Key Intermediate in Medicinal Chemistry and Drug Development

Intermediate in Pharmaceutical Compound Synthesis

3-(4-Fluorophenoxy)propan-1-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. google.com Its utility stems from the presence of a reactive primary amine group, which can be readily modified to introduce diverse functionalities. This allows for the construction of complex molecular architectures required for therapeutic activity. The fluorophenoxy moiety often contributes to improved metabolic stability and enhanced binding affinity of the final drug molecule to its biological target.

Building Block for Novel Drug Design

The unique combination of a fluorinated aromatic ring and a flexible aminopropyl chain makes this compound an attractive building block for the design of novel drug candidates. nih.gov The fluorine atom can modulate the electronic properties and lipophilicity of a molecule, which are critical parameters in drug design. Medicinal chemists utilize this intermediate to synthesize libraries of compounds for screening against various diseases, exploring how modifications to the amine or aromatic ring affect biological activity.

Precursor for Anti-cancer Drug Intermediates

The synthesis of certain anti-cancer drug intermediates relies on the structural framework provided by this compound. google.com For instance, it can be a precursor to more complex heterocyclic systems that are known to exhibit anti-proliferative activity. Research has shown that derivatives of this compound can be elaborated into potent inhibitors of specific enzymes or receptors that are overexpressed in cancer cells. nih.gov

Application in Pesticide Intermediate Synthesis

Beyond pharmaceuticals, this compound finds application in the synthesis of intermediates for pesticides. google.com The structural motifs present in this compound are also relevant for creating molecules that can interact with biological targets in insects or fungi. The principles of molecular design used in medicinal chemistry are often transferable to the development of new agrochemicals.

Intermediate in the Synthesis of Cisapride (B12094) and Related Benzamide (B126) Derivatives

A notable application of this compound is its role as a key intermediate in the synthesis of Cisapride. google.comgoogle.com Cisapride is a benzamide derivative that was used to treat gastrointestinal disorders. The synthesis of Cisapride involves the reaction of this compound with other chemical entities to construct the final complex molecule. google.comgoogle.com Specifically, it is used to introduce the 3-(4-fluorophenoxy)propyl group to the piperidine (B6355638) ring of the cisapride molecule. google.comgoogle.com

| Compound Name | CAS Number | Molecular Formula | Application/Role |

| This compound | 116753-54-9 | C9H12FNO | Key Intermediate |

| This compound hydrochloride | 148941-98-4 | C9H13ClFNO | Salt form of the intermediate |

| Cisapride | 81098-60-4 | C23H29ClFN3O4 | Pharmaceutical (Gastroprokinetic agent) |

| 1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine | Not Available | C15H23FN2O2 | Intermediate in Cisapride synthesis |

| 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate | Not Available | C23H31ClFN3O5 | Hydrated form of a Cisapride-related compound |

Pharmacological and Biological Activities

Antimycobacterial Activity

Tuberculosis (TB) remains a major global health threat, necessitating the development of novel and effective treatments. Analogues of 3-(4-fluorophenoxy)propan-1-amine have shown promise in this area.

Anti-Tuberculosis (Anti-TB) Activity of Analogues

Research into the anti-TB properties of related compounds has identified promising candidates. For instance, a study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, an analogue, demonstrated significant activity against both the standard H37Rv strain and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.govresearchgate.net This parent compound exhibited a minimum inhibitory concentration (MIC) of 5.5 µg/mL against the H37Rv strain and 11 µg/mL against MDR strains. nih.govresearchgate.net However, its Schiff base derivatives were only active against the H37Rv strain and showed no efficacy against MDR strains at concentrations up to 32 µg/mL. nih.gov

Another study highlighted that substituting a halogen, particularly fluorine, on the phenyl ring of thiacetazone (B1682801), a known anti-TB drug, enhances its activity. The fluorinated analogue of thiacetazone was found to be 20 times more potent than the original compound against M. tuberculosis H37Rv. nih.gov This underscores the potential of fluorine substitution in developing more effective anti-TB agents. nih.gov

In Vitro Assays for Antitubercular Efficacy (e.g., MABA Assay)

The in vitro antitubercular efficacy of these compounds is commonly evaluated using methods like the Microplate Alamar Blue Assay (MABA). mdpi.comresearchgate.net This colorimetric assay provides a measure of the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of the mycobacteria. The resazurin (B115843) microtiter assay (REMA) is another method used to screen for anti-TB activity. nih.govresearchgate.net These assays are crucial for the initial screening and determination of the potency of new synthetic compounds. For example, the MABA assay was used to determine the MIC values of furan (B31954) and pyrrole (B145914) derivatives, with one compound showing a MIC of 1.6 µg/mL against the H37Rv strain, which was more potent than standard drugs like Pyrazinamide and Ciprofloxacin. mdpi.com

Selective Anti-TB Activity versus Broad Antimicrobial Effects

The goal of developing new anti-TB drugs is to find compounds with selective activity against Mycobacterium tuberculosis to minimize off-target effects and the development of broad-spectrum resistance. Some novel compounds, such as benzimidazoles and 3,5-dinitrophenyl 1,2,4-triazoles, have been identified as inhibitors of specific mycobacterial enzymes like DprE1, suggesting a targeted mechanism of action. nih.gov Similarly, the promising anti-TB compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol is believed to target the β-ketoacyl ACP synthase I (KasA) in M. tuberculosis. nih.gov This targeted approach is preferred over broad antimicrobial effects to reduce the risk of resistance and side effects.

Antiplasmodial Activity

Malaria, caused by parasites of the Plasmodium genus, is another infectious disease for which new treatments are urgently needed due to widespread drug resistance. Analogues of this compound have also been investigated for their potential as antimalarial agents.

Inhibition of Plasmodium falciparum Growth by Analogues

Several studies have demonstrated the ability of related compounds to inhibit the growth of Plasmodium falciparum, the deadliest species of malaria parasite. For example, 3-chloro-4-(4-chlorophenoxy) aniline (B41778) (ANI), when combined with artesunate (B1665782) (AS) or chloroquine (B1663885) (CQ), showed effective inhibition of P. falciparum growth in vitro. nih.gov A combination of 1.1 ng/ml of AS and 3.3 µg/ml of ANI resulted in 50% growth inhibition of the W2 strain, while a combination of 0.8 ng/ml of AS and 2.6 µg/ml of ANI achieved the same for the 3D7 strain. nih.gov The hybrid molecule artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) also exhibited antiplasmodial activity. nih.gov

Furthermore, a series of aminooxy compounds were tested, with eight showing 50% inhibitory concentrations (IC50) below 10 µM. nih.gov Norcantharidin (B1212189) analogs have also been explored as potential antimalarials that target serine/threonine protein phosphatases, which are crucial for the P. falciparum life cycle. usda.gov

Activity against Drug-Sensitive and Drug-Resistant Plasmodium falciparum Strains

A critical aspect of antimalarial drug development is activity against both drug-sensitive and drug-resistant strains of P. falciparum. The combination of 3-chloro-4-(4-chlorophenoxy) aniline (ANI) with existing antimalarials has shown efficacy against both the chloroquine-sensitive 3D7 strain and the chloroquine-resistant W2 strain. nih.gov Specifically, a combination of 22 ng/ml of CQ and 3.7 µg/ml of ANI inhibited 50% growth of the W2 strain, while 4.6 ng/ml of CQ and 3.1 µg/ml of ANI were effective against the 3D7 strain. nih.gov

A novel tetrazole-based series of compounds has also shown activity against both the drug-sensitive 3D7 strain and the chloroquine-resistant Dd2 strain. nih.gov Similarly, norcantharidin analogs were tested against both a chloroquine-sensitive (D6) and a chloroquine-resistant (W2) strain of P. falciparum. usda.gov The development of compounds active against resistant strains is a key strategy to overcome the challenge of antimalarial drug resistance.

Data Tables

Table 1: Anti-Tuberculosis Activity of 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Analogues

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | H37Rv | 5.5 nih.govresearchgate.net |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR | 11 nih.govresearchgate.net |

Table 2: In Vitro Antiplasmodial Activity of Compound Combinations against P. falciparum

| Combination | Strain | IC50 |

|---|---|---|

| Artesunate (1.1 ng/ml) + ANI (3.3 µg/ml) | W2 | 50% growth inhibition nih.gov |

| Artesunate (0.8 ng/ml) + ANI (2.6 µg/ml) | 3D7 | 50% growth inhibition nih.gov |

| Chloroquine (22 ng/ml) + ANI (3.7 µg/ml) | W2 | 50% growth inhibition nih.gov |

Evaluation of Cytotoxicity in Mammalian Cell Lines

The assessment of cytotoxicity is a critical step in the evaluation of any compound with therapeutic potential. While specific cytotoxicity data for this compound is not extensively documented in publicly available literature, studies on structurally related compounds provide valuable insights. For instance, a compound featuring a similar phenoxy-propyl-amine core, DL76 (1-(3-(4-tert-butylphenoxy)propyl)piperidine), has been evaluated for its toxic effects on human cell lines. Research has shown that DL76 is non-toxic in Human Embryonic Kidney 293 (HEK293) cells and the human neuroblastoma cell line SH-SY5Y. mdpi.comnih.govresearchgate.net This suggests that the core scaffold of this compound may possess a favorable safety profile in mammalian cells.

Further research into a broader range of mammalian cell lines is necessary to comprehensively establish the cytotoxicity profile of this compound itself. Such studies would typically involve determining the half-maximal inhibitory concentration (IC50) to quantify the compound's effect on cell viability.

Interactions with Biological Systems

The this compound scaffold has been identified as a key pharmacophore for interacting with various enzymes and receptors, leading to the exploration of its derivatives for several therapeutic applications.

Research has highlighted the potential of derivatives of this compound to act as potent ligands for the histamine (B1213489) H3 receptor (H3R) and inhibitors of monoamine oxidase B (MAO-B) . nih.govresearchgate.net The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.govvu.nl Antagonists of the H3R are being investigated for their potential in treating various neurological and psychiatric disorders.

Monoamine oxidase B is an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). nih.gov Inhibition of MAO-B can increase dopamine levels, which is a key therapeutic strategy in the management of Parkinson's disease.

Studies on a series of 4-tert-butylphenoxyalkoxyamines, which share the core structure of this compound, have demonstrated significant affinity for the human H3 receptor (hH3R) and potent inhibitory activity against human MAO-B (hMAO-B). mdpi.comnih.govresearchgate.net For example, some analogues exhibit hH3R affinities (Ki) in the nanomolar range and hMAO-B inhibitory concentrations (IC50) also in the nanomolar range, indicating high potency for both targets. nih.gov

Folate metabolism is an essential pathway for the survival of many organisms, including parasites, as it is crucial for the synthesis of nucleotides and amino acids. mdpi.com Dihydrofolate reductase (DHFR) is a key enzyme in this pathway and has been a successful target for antimicrobial and antiprotozoal drugs. rsc.orgnih.gov In many parasites, such as Plasmodium falciparum (the causative agent of malaria), DHFR exists as a bifunctional enzyme with thymidylate synthase (TS), known as DHFR-TS. nih.gov

The compound this compound has been utilized as a chemical reagent in the creation of innovative antiplasmodial agents that function as antifolates. These resulting compounds, specifically 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, have demonstrated efficacy against both drug-sensitive and drug-resistant strains of P. falciparum by targeting the DHFR enzyme.

The development of dual-target ligands, which can modulate two different biological targets simultaneously, is a promising strategy in drug discovery, particularly for complex multifactorial diseases like Parkinson's disease. mdpi.comnih.gov A combination of H3R antagonism and MAO-B inhibition is considered a valuable approach to enhance dopamine levels in the brain. researchgate.net

The this compound scaffold has been instrumental in the design of such dual-acting compounds. By modifying the amine group and the phenoxy ring, researchers have successfully synthesized derivatives with balanced, high-potency activity at both the histamine H3 receptor and MAO-B. mdpi.comnih.govresearchgate.netnih.govresearchgate.net For instance, the compound DL76, a derivative, shows a human H3R affinity (Ki) of 38 nM and a human MAO-B inhibition (IC50) of 48 nM, demonstrating a well-balanced dual activity profile. mdpi.comnih.gov

The following table summarizes the biological activities of representative compounds based on the 3-(phenoxy)propan-1-amine scaffold:

| Compound | Target | Activity | Value |

| DL76 | human Histamine H3 Receptor | Ki | 38 nM |

| DL76 | human Monoamine Oxidase B | IC50 | 48 nM |

| Analogue 3 | human Histamine H3 Receptor | Ki | 63 nM |

| Analogue 3 | human Monoamine Oxidase B | IC50 | 4.5 nM |

| Analogue 13 | human Histamine H3 Receptor | Ki | 25 nM |

| Analogue 13 | human Monoamine Oxidase B | IC50 | 4 nM |

Data sourced from studies on derivatives of this compound. mdpi.comnih.govnih.gov

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Biological Efficacy

Key findings from SAR studies indicate that:

Aromatic System : Replacing the phenyl ring with a cyclohexyl group has been shown to eliminate all affinity for certain biological targets, highlighting the necessity of the aromatic system for activity. nih.gov

Terminal Amine Substitution : N,N-dimethylation of the terminal amine generally leads to a decrease in receptor affinity. nih.gov

Core Scaffold : The diphenylamine (B1679370) structure, a related scaffold, is a cornerstone for various industrial and medicinal applications, and its properties are heavily dependent on its structural composition. nih.gov The correlation between the structure of such derivatives and their biological activity is a central theme in QSAR (Quantitative Structure-Activity Relationship) studies. nih.gov

These general modifications underscore the sensitivity of the biological activity to the structural integrity of the molecule.

Influence of Linker Length on Antiplasmodial Activity

The length of the alkyl chain, or linker, that separates the phenoxy group from the terminal amine is a critical determinant of antiplasmodial activity. Studies on analogous antimalarial compounds have consistently shown that an optimal linker length is essential for potent activity against Plasmodium falciparum.

Research on chloroquine (B1663885) analogues, which share a similar side-chain feature, demonstrates that shortening or lengthening the aliphatic side chain can increase activity against chloroquine-resistant (CQR) strains of malaria. nih.gov For other classes of antimalarials, a defined distance between a hydroxyl group and a basic nitrogen atom is considered crucial for potent activity. nih.gov In the development of 2-arylvinylquinolines, derivatives containing propylamine (B44156) and butylamine (B146782) moieties were synthesized to assess the impact of the linker on antiplasmodial efficacy. nih.gov Similarly, for certain serotonin (B10506) receptor ligands, optimizing the alkyl chain length revealed that a butyl linker was preferable to a propyl linker for enhanced affinity. nih.gov

This body of evidence suggests that the three-carbon (propyl) linker in 3-(4-Fluorophenoxy)propan-1-amine is a key structural element whose length significantly modulates its potential as an antiplasmodial agent.

Role of Aromatic Substituents in Activity Modulation

Substituents on the aromatic (phenoxy) ring are pivotal in modulating the biological activity of this class of compounds. The position and electronic nature of these substituents can drastically alter efficacy and receptor selectivity.

Fluorine Substitution : The presence of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. researchgate.netnih.gov Fluorination can modulate physicochemical properties like lipophilicity and basicity (pKa), which are critical for a molecule's pharmacokinetic and pharmacodynamic profile. researchgate.net For example, in one study on dual 5-HT1A/5-HT7 receptor ligands, a fluorine substitution was shown through molecular docking to introduce additional stabilizing effects during receptor binding. researchgate.net

Other Halogens and Alkyl Groups : Studies on related phenalkylamines show that 4-methylation, 4-ethylation, and 4-bromination on the phenyl ring also enhance receptor affinity. nih.gov

Methoxy (B1213986) Groups : The position of methoxy (OCH3) substitution is crucial. In one series of compounds, the affinity ranking for isomers was para > meta > ortho, indicating that substitution at the 4-position (para) of the phenyl ring is optimal. nih.gov

Trifluoromethyl and Trifluoromethoxy Groups : In a series of antimalarial 2-arylvinylquinolines, a 3-trifluoromethyl group showed comparable activity to its 4-positional isomer, both being significantly more potent than the 2-positional isomer. nih.gov This suggests that ortho-substitution on the phenyl ring can be detrimental to antiplasmodial potency. nih.gov Replacing a 4-trifluoromethyl group with a 4-trifluoromethoxy substituent resulted in a slight decrease in activity. nih.gov

The data below illustrates the impact of aromatic substituents on the inhibition of the Dd2 strain of P. falciparum for a series of 2-arylvinylquinoline analogs.

| Compound ID | Aromatic Substituent | EC50 (nM) against Pf Dd2 |

| 98 | 4-Trifluoromethyl | Not specified, but used as a reference |

| 99 | 2-Trifluoromethyl | 103.6 ± 7.2 |

| 100 | 3-Trifluoromethyl | Comparable to 98 |

| 101 | 4-Trifluoromethoxy | Slightly decreased activity vs. 98 |

This table is based on findings from a study on 2-arylvinylquinolines, which provide insight into the role of aromatic substituents in related antimalarial compounds. nih.gov

SAR in Relation to Dopamine (B1211576) and Serotonin Receptor Binding Affinity

The this compound scaffold is found in molecules that interact with monoamine neurotransmitter systems. The structure-activity relationships for binding to dopamine and serotonin receptors are well-defined.

Serotonin Receptors : The phenoxy-alkylamine structure is a common motif in ligands for serotonin (5-HT) receptors.

5-HT2A Receptors : For phenethylamine (B48288) derivatives, substitutions at the para position of the phenyl ring with an alkyl or halogen group generally maintain or enhance binding affinity for the 5-HT2A receptor. biomolther.org

5-HT7 Receptors : Studies on arylpiperazine derivatives show that these compounds can bind strongly to both 5-HT1A and 5-HT7 receptors. researchgate.net The nature of the substituent on the phenyl ring is critical; for instance, among methoxy-substituted isomers, the 2-OCH3 derivative was found to be the most selective for the 5-HT7 receptor over the 5-HT2A receptor. nih.gov

Dopamine Receptors : The structural framework is also relevant for dopamine receptor antagonists. A novel F-18 labeled antagonist for the dopamine D4 receptor, [(18)F]FMTP, incorporates a related benzyl-tetrahydrochromeno-pyridinone structure and shows high affinity (Ki = 4.3 nM) and selectivity. nih.gov This indicates that the core structure can be adapted to target specific dopamine receptor subtypes.

The table below summarizes the effect of different substitutions on serotonin receptor affinity based on studies of phenalkylamine analogues. nih.gov

| Substitution | Effect on 5-HT Receptor Affinity |

| Mono-, Di-, and Trimethoxylation | Generally enhances affinity |

| 2,5-Dimethoxy Substitution | Optimal for high affinity |

| 4-Methylation | Enhances affinity |

| 4-Ethylation | Enhances affinity |

| 4-Bromination | Enhances affinity |

| N,N-dimethylation | Decreases affinity |

| α-Methylation (racemates) | Little effect on affinity |

Computational and Theoretical Investigations

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are cornerstones of modern chemical research, enabling the detailed examination of molecular systems. These methods are used to predict the properties of 3-(4-Fluorophenoxy)propan-1-amine at the atomic level.

Geometry Optimization using DFT, HF, AM1, and PM3 Methods

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure, a process known as geometry optimization. This is achieved by finding the minimum energy conformation on the potential energy surface. Various theoretical methods can be utilized for this purpose, ranging from ab initio and density functional theory (DFT) to semi-empirical methods.

Density Functional Theory (DFT) has become a popular and reliable method for predicting molecular geometries due to its balance of accuracy and computational cost. For this compound, a DFT approach, such as using the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), would be expected to provide a highly accurate prediction of bond lengths, bond angles, and dihedral angles.

Hartree-Fock (HF) theory is a foundational ab initio method that, while generally less accurate than DFT for many systems due to its neglect of electron correlation, can still provide valuable initial geometric parameters.

Semi-empirical methods , such as AM1 (Austin Model 1) and PM3 (Parametric Method 3) , are computationally less intensive. These methods use parameters derived from experimental data to simplify the calculations. While they are faster, they generally offer lower accuracy compared to DFT and HF methods. However, they can be useful for initial conformational searches of flexible molecules like this compound before refining the geometry with more robust methods.

A comparative analysis of the geometries obtained from these different methods would highlight the level of theory required to accurately model this specific molecule.

Analysis of Electronic Properties (HOMO-LUMO Energies)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory.

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. A higher HOMO energy suggests a greater propensity for electron donation. Conversely, the energy of the LUMO is related to the molecule's ability to accept electrons, reflecting its electrophilic character. A lower LUMO energy indicates a greater ease of accepting an electron.

The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap suggests that the molecule is more reactive and can be more easily polarized. For this compound, calculating these FMO energies would allow for predictions of its reactivity in various chemical environments.

Prediction of Thermodynamic Properties

Quantum chemical calculations can also be used to predict the thermodynamic properties of this compound. By performing frequency calculations on the optimized geometry, key thermodynamic parameters can be determined. These include:

Standard Enthalpy of Formation (ΔH°f): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔG°f): The change in Gibbs free energy for the formation of the compound, which indicates the spontaneity of its formation.

Entropy (S°): A measure of the randomness or disorder of the molecule.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount.

These predicted thermodynamic values are invaluable for understanding the stability and energy of the molecule under different conditions and for predicting the thermodynamics of reactions in which it may participate.

Molecular Docking Studies to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

For this compound, molecular docking studies could be performed to investigate its potential to bind to various biological targets. The process involves:

Obtaining the three-dimensional structures of the target proteins, often from crystallographic databases like the Protein Data Bank (PDB).

Docking the computationally generated 3D structure of this compound into the active site of the target protein.

Using a scoring function to estimate the binding affinity (often expressed as a docking score) and to identify the most likely binding pose.

The results of such studies would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the amine, fluorophenoxy group, and the amino acid residues of the target protein. This information is critical for understanding the potential mechanism of action if the compound were to be developed as a therapeutic agent.

Computational Approaches in Drug Design and Optimization

The computational insights gained from quantum chemical calculations and molecular docking can be leveraged in the broader context of drug design and optimization. If this compound is identified as a hit compound, computational methods can guide its evolution into a lead compound with improved properties.

Structure-Activity Relationship (SAR) Studies: By computationally modeling derivatives of this compound with different substituents, chemists can predict how changes to the molecular structure will affect its binding affinity and other properties. For example, the position of the fluorine atom could be altered, or other functional groups could be added to the aromatic ring or the propyl chain.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. For this compound, these in silico predictions would help to assess its drug-likeness and identify potential liabilities early in the drug discovery process, saving time and resources.

By integrating these computational approaches, a comprehensive theoretical profile of this compound can be constructed, providing a solid foundation for future experimental investigations and potential applications.

Metabolic Studies and Biotransformation

Involvement in Metabolic Pathways (e.g., Cisapride (B12094) Metabolism)

The metabolism of cisapride, and by extension the 3-(4-fluorophenoxy)propyl group, is a significant process that leads to the formation of numerous metabolites. nih.gov In vivo studies have demonstrated that cisapride is extensively metabolized, with the resulting metabolites being excreted through both urine and feces. nih.gov The primary metabolic pathways involving the 3-(4-fluorophenoxy)propyl moiety within the cisapride molecule are aromatic hydroxylation and O-dealkylation.

Aromatic hydroxylation occurs on the 4-fluorophenyl ring of the 3-(4-fluorophenoxy)propyl group, leading to the formation of phenolic metabolites. nih.govnih.gov These hydroxylated derivatives are often conjugated before elimination. nih.gov In human liver microsomes, two specific hydroxylated metabolites have been identified: 3-fluoro-4-hydroxycisapride and 4-fluoro-2-hydroxycisapride. nih.gov

Another, albeit minor, metabolic route is the O-dealkylation at the 4-fluorophenoxy group. nih.govchemicalbook.com This pathway involves the cleavage of the ether linkage, which would separate the 4-fluorophenol (B42351) from the propan-1-amine side chain.

Furthermore, N-dealkylation at the piperidine (B6355638) nitrogen of cisapride is a major metabolic pathway, leading to the formation of norcisapride. nih.govnih.gov While this transformation does not directly occur on the 3-(4-fluorophenoxy)propyl group, it represents a significant alteration of the parent molecule to which this group is attached.

Enzymatic Transformations of 3-(4-Fluorophenoxy)propan-1-amine related compounds

The enzymatic transformations of cisapride, which contains the this compound structure, are predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govdrugbank.com

Cytochrome P450 3A4 (CYP3A4) has been identified as the principal enzyme responsible for the metabolism of cisapride. nih.govdrugbank.com This enzyme is heavily involved in the N-dealkylation of cisapride to norcisapride. nih.govnih.gov

Other CYP isoforms also contribute to the metabolism of cisapride, including the formation of metabolites directly related to the 3-(4-fluorophenoxy)propyl moiety. In vitro studies with human liver microsomes and recombinant CYP450s have shown that:

CYP2C8 is primarily responsible for the formation of 3-fluoro-4-hydroxycisapride. nih.gov

CYP3A4 also catalyzes the formation of 4-fluoro-2-hydroxycisapride. nih.gov

CYP2B6 shows some activity in the formation of norcisapride, although to a lesser extent than CYP3A4. nih.gov

The table below summarizes the key enzymes and the metabolic transformations they catalyze in relation to the cisapride molecule.

| Enzyme | Metabolic Transformation of Cisapride | Resulting Metabolite(s) |

| CYP3A4 | N-dealkylation | Norcisapride |

| Aromatic hydroxylation | 4-fluoro-2-hydroxycisapride | |

| CYP2C8 | Aromatic hydroxylation | 3-fluoro-4-hydroxycisapride |

| CYP2B6 | N-dealkylation | Norcisapride |

It is important to note that the metabolic pathways and the enzymes involved have been characterized in the context of the entire cisapride molecule. The metabolism of this compound as an independent compound may differ.

Future Directions and Research Perspectives

Exploration of Novel Biological Targets for Therapeutic Development

The current understanding of the biological activity of 3-(4-fluorophenoxy)propan-1-amine primarily revolves around its use as a reagent in the synthesis of other compounds. Notably, it is a key component in the creation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, which have shown promise as antiplasmodial antifolates effective against both drug-sensitive and drug-resistant strains of P. falciparum. chemicalbook.com

Future research should aim to directly investigate the bioactivity of this compound itself and its simple derivatives against a wider array of biological targets. The presence of a fluorine atom can enhance the binding affinity of the compound to specific receptors or enzymes, thereby modulating their activity. Predictions based on its structure suggest potential antimicrobial properties. epa.gov An initial step would be to screen the compound against a panel of common bacterial and fungal strains.

Further research could explore its potential as a modulator of targets in the central nervous system, given that structurally related phenoxypropanamine compounds are known to interact with various neurotransmitter receptors and transporters. High-throughput screening assays against a broad range of G-protein coupled receptors (GPCRs), ion channels, and enzymes could uncover novel therapeutic applications.

| Potential Biological Target Areas | Rationale | Suggested Research Approach |

| Antimicrobial Agents | Structural predictions indicate a probability of antimicrobial function. epa.gov | In vitro screening against a diverse panel of pathogenic bacteria and fungi. |

| Antiprotozoal Agents | Used as a reagent for antiplasmodial compounds. chemicalbook.com | Direct testing against Plasmodium falciparum and other protozoan parasites. |

| Central Nervous System Targets | Structural similarities to known neurologically active compounds. | Binding and functional assays for neurotransmitter receptors and transporters. |

| Enzyme Inhibition | The fluorophenoxy moiety can interact with enzyme active sites. | Screening against various enzyme classes, such as kinases, proteases, and oxidoreductases. |

Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity

The development of analogues of this compound offers a promising avenue for enhancing its therapeutic potential. By systematically modifying its chemical structure, researchers can aim to improve its potency, selectivity, and pharmacokinetic properties.

The synthesis of analogues could involve several strategies. For instance, modifications to the fluorophenyl ring, such as the introduction of additional substituents or altering the position of the fluorine atom, could significantly impact binding affinity and selectivity for biological targets. Another approach is the modification of the propan-1-amine side chain, including altering its length, introducing branching, or incorporating cyclic structures.

A study on the synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) provides a relevant example of how fluorinated analogues can be created to investigate metabolic pathways and potentially reduce toxicity. Similar strategies could be applied to this compound to create novel compounds with improved therapeutic profiles.

| Analogue Design Strategy | Objective | Example Modification |

| Aromatic Ring Modification | Enhance binding affinity and selectivity. | Introduction of a second fluorine atom or a methyl group to the phenyl ring. |

| Side Chain Alteration | Improve pharmacokinetic properties and target interaction. | Lengthening or shortening the alkyl chain, or incorporating a piperidine (B6355638) or piperazine (B1678402) ring. |

| Bioisosteric Replacement | Modulate physicochemical properties. | Replacing the ether linkage with a thioether or an amide bond. |

Integration of Computational Chemistry with Experimental Studies for Rational Drug Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the drug discovery process by providing insights into the interactions between a ligand and its biological target. For this compound and its potential analogues, computational studies can play a crucial role in rational drug design.

Molecular docking simulations can be employed to predict the binding modes of these compounds within the active sites of various enzymes or receptors. This can help in prioritizing which analogues to synthesize and test experimentally. For example, computational studies have been successfully used to understand the binding mode of other complex molecules and design new inhibitors, such as for HIV-1 reverse transcriptase. nih.gov This methodology can be applied to potential targets of this compound.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of analogues with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

| Computational Technique | Application in Drug Design | Expected Outcome |

| Molecular Docking | Predict the binding orientation and affinity of analogues to a target protein. | Identification of key intermolecular interactions and ranking of potential drug candidates. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability of the binding mode and the flexibility of the complex. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models to correlate chemical structure with biological activity. | Prediction of the activity of new analogues and guidance for lead optimization. |

Investigation of Alternative Synthetic Routes for Sustainable Production

While the current synthesis of this compound is established, future research should focus on developing more sustainable and environmentally friendly synthetic methods. The typical synthesis involves the reaction of 4-fluorophenol (B42351) with a 3-halopropan-1-amine derivative, which may use hazardous reagents and solvents.

Green chemistry principles can be applied to devise alternative synthetic routes. This could involve the use of biocatalysis, where enzymes are used to carry out specific reaction steps under mild conditions. Another approach is the use of flow chemistry, which can offer improved safety, efficiency, and scalability compared to traditional batch processes.

Research into alternative starting materials from renewable resources could also contribute to a more sustainable production process. The goal is to develop a synthesis that minimizes waste, reduces energy consumption, and avoids the use of toxic substances, making the production of this compound and its derivatives more economically and environmentally viable.

| Sustainable Synthesis Approach | Description | Potential Benefits |

| Biocatalysis | Use of enzymes to catalyze the key bond-forming reactions. | High selectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved heat and mass transfer, enhanced safety, easier scale-up. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass or other renewable sources. | Reduced reliance on fossil fuels, improved environmental footprint. |

| Solvent-Free or Green Solvents | Conducting reactions without a solvent or in environmentally benign solvents like water or ionic liquids. | Reduced volatile organic compound (VOC) emissions, simplified purification. |

Q & A

What are the established synthetic routes for 3-(4-Fluorophenoxy)propan-1-amine, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. A common method includes reacting 4-fluorophenol with 3-chloropropan-1-amine in the presence of a base (e.g., K₂CO₃) to form the phenoxy intermediate, followed by purification via column chromatography . Optimization strategies:

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalytic agents : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.

Reductive alkylation using aldehydes/ketones and sodium cyanoborohydride is another route, as seen in structurally analogous amines .

What analytical techniques are critical for characterizing this compound, and how are they applied?

Basic Research Question

Rigorous characterization ensures structural fidelity and purity:

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the fluorophenoxy group (δ 6.8–7.1 ppm for aromatic protons) and propan-1-amine backbone (δ 2.6–3.1 ppm for CH₂NH₂) .

- HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects trace intermediates.

- Elemental analysis : Validates molecular formula (C₉H₁₁FNO).

How can researchers design experiments to investigate the interaction of this compound with biological targets?

Advanced Research Question

Mechanistic studies require multidisciplinary approaches:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes or receptors) to measure binding kinetics (KD, kon/koff) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry.

- Molecular docking : Use software (e.g., AutoDock) to predict binding poses, guided by structural analogs (e.g., piperidine derivatives with fluorophenoxy motifs) .

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Discrepancies in bioactivity data (e.g., antimicrobial vs. enzyme inhibition) arise from variations in assay conditions or structural modifications. Mitigation strategies:

- Standardized assays : Use CLSI guidelines for antimicrobial testing and predefined enzyme substrates (e.g., acetylcholinesterase for inhibition studies) .

- SAR analysis : Systematically modify substituents (e.g., replacing fluorine with methoxy) to isolate pharmacophoric groups.

- Meta-analysis : Compare datasets from multiple studies using tools like RevMan to identify confounding variables .

How does 3-(4-Fluorophenoxy)propanenitrile serve as a precursor in synthesizing this compound?

Basic Research Question

3-(4-Fluorophenoxy)propanenitrile is a key intermediate. Reduction of the nitrile group (-CN) to a primary amine (-NH₂) is achieved via:

- Catalytic hydrogenation : H₂ gas with Raney nickel or palladium catalysts under mild pressure (1–3 atm) .

- Borane-THF complex : Selective reduction at 0–5°C minimizes side reactions.

Post-reduction, purify via acid-base extraction (HCl/NaOH) to isolate the amine .

What methodologies guide structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?

Advanced Research Question

SAR studies focus on enhancing target specificity and metabolic stability:

- Bioisosteric replacement : Substitute the fluorophenoxy group with thioether or pyridyl moieties to modulate lipophilicity .

- Pro-drug design : Introduce enzymatically cleavable groups (e.g., acetyl) to improve bioavailability.

- Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability tests) and in vivo models (rodent PK studies) to assess ADME properties .

How can researchers validate the hypothesized mechanism of action for this compound in neurological disorders?

Advanced Research Question

For neurological targets (e.g., monoamine transporters):

- Radioligand binding assays : Compete with [³H]nisoxetine (for norepinephrine transporter) to calculate IC50.

- Patch-clamp electrophysiology : Measure ion flux changes in transfected HEK293 cells expressing target channels.

- Behavioral models : Test antidepressant efficacy in forced swim tests (murine models) with dose-response comparisons to SSRIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.